molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2371625
CAS No.: 172088-61-8
M. Wt: 242.67
InChI Key: CFJVOJZDMWGGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound derived from benzo[b]thiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.

Preparation Methods

The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common synthetic route includes the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes, followed by chlorination under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its derivatives have been synthesized for various applications, including:

  • Synthesis of Thiadiazole Derivatives : This compound can be condensed with thiosemicarbazide to produce 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine, which has potential biological activity .
  • Formation of Benzothiazole Compounds : It can react with 2-amino-5-methylbenzoic acid in the presence of carbonyl diimidazole to yield 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one, showcasing its utility in creating complex structures .

Pharmaceutical Research

In pharmaceutical applications, derivatives of this compound have been explored for their therapeutic potential:

  • Antimicrobial Activity : A study demonstrated that various derivatives exhibited antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that certain modifications enhanced antibacterial efficacy .
  • Anti-inflammatory Potential : Research highlights that some derivatives may act as anti-inflammatory agents by modulating pathways involved in inflammation and apoptosis. This suggests their potential role in treating inflammatory diseases.

Material Science

The compound is also utilized in the development of advanced materials:

  • Luminescent Materials : Its derivatives have been investigated for use in luminescent materials, which are important for applications in optoelectronics and display technologies.

Case Study 1: Antibacterial Activity Evaluation

A comprehensive study synthesized a series of amino acid derivatives from this compound. The evaluation revealed that several compounds exhibited varying degrees of antibacterial activity against selected bacterial strains. The most active compounds showed inhibition zones ranging from 6 to 11 mm against Bacillus subtilis and Pseudomonas aeruginosa.

Compound No.Gram-positive Activity (mm)Gram-negative Activity (mm)
I108
II76
III119

Case Study 2: Antiinflammatory Mechanisms

Research into the anti-inflammatory properties of derivatives indicated that they could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism where these compounds may modulate immune responses, providing a pathway for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making them potential candidates for overcoming drug resistance . The compound’s effects are mediated through the downregulation of proteins involved in these pathways, such as myeloid cell leukemia-1 (Mcl-1) and RAD51 .

Comparison with Similar Compounds

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is structurally similar to other compounds in its class, such as:

  • 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid
  • 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid

These compounds share similar chemical properties and reactivity but differ in the position of the chloro and methoxy groups, which can influence their specific applications and effectiveness in various reactions.

Biological Activity

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a chloro group at the 3-position and a methoxy group at the 5-position, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C10H7ClO2SC_{10}H_7ClO_2S with a molecular weight of approximately 226.68 g/mol .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[b]thiophene compounds show activity against various bacterial strains, including Staphylococcus aureus. For instance, related compounds demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant strains .
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially modulating key biochemical pathways. For example, studies on similar compounds have indicated their ability to inhibit protein kinases, which are crucial for various cellular processes such as cell survival and apoptosis .

The exact mechanisms by which this compound exerts its biological effects are under investigation. However, it is believed that the compound's interactions with molecular targets can influence:

  • Cell Signaling Pathways : By binding to specific receptors or enzymes, the compound can alter signaling cascades that regulate cell growth and apoptosis.
  • Biochemical Pathways : Inhibition of proteins involved in critical pathways may lead to altered cellular responses, including reduced proliferation of cancer cells or enhanced apoptosis in tumorigenic cells .

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving substituted benzo[b]thiophene derivatives highlighted the potential of these compounds against resistant bacterial strains. The findings suggest that structural modifications could enhance efficacy against pathogens .
  • Cancer Cell Line Studies : Research on related compounds has shown selective targeting of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapies that minimize side effects while effectively targeting cancer cells .
  • Pharmacological Investigations : Investigations into the pharmacological properties of benzo[b]thiophene derivatives have revealed promising results in inhibiting cancer cell motility and proliferation, indicating potential therapeutic applications in oncology .

Data Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionPotential inhibition of protein kinases
Cancer Cell TargetingSelective growth inhibition in tumorigenic cells

Properties

IUPAC Name

3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJVOJZDMWGGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.